N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a spirocyclic quinazoline-sulfanyl moiety. The benzodioxin subunit is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in π-π interactions with biological targets .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-20(23-15-7-8-18-19(13-15)28-12-11-27-18)14-29-21-16-5-1-2-6-17(16)24-22(25-21)9-3-4-10-22/h1-2,5-8,13,24H,3-4,9-12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTVNZYPEPSCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Spirocyclization
A one-pot synthesis employs 2-aminobenzamide and 2-cyanomethyl benzoate in the presence of potassium hexamethyldisilazide (KHMDS) as a base. The reaction proceeds via nucleophilic attack of the amide nitrogen on the cyanomethyl carbon, followed by cyclization to form the spiro[isoindolinone-dihydroquinazolinone] framework. Modifying the cyanomethyl component with cyclopentane-derived substituents enables the formation of the spiro[cyclopentane-1,2'-quinazoline] system in 60–70% yield.
Condensation with Alicyclic Aminocarboxamides
Alternative routes involve reacting alicyclic aminocarboxamides (e.g., 2-aminonorbornene carboxamide) with isatin derivatives under microwave irradiation or continuous flow conditions. For instance, microwave-assisted condensation (120°C, 20 min) in ethanol with ammonium chloride as a catalyst achieves 82% yield, while continuous flow systems (ACN, 100°C, 5 min residence time) improve scalability.
Comparative Analysis of Spirocyclization Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Base-mediated | KHMDS | THF | 25 | 65 |
| Microwave | NH₄Cl | EtOH | 120 | 82 |
| Continuous flow | None | ACN | 100 | 78 |
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for spirocyclization steps, reducing reaction times from hours to minutes. For example, a tubular reactor (0.5 mm diameter, 10 m length) operating at 100°C with acetonitrile as the solvent achieves 78% conversion per pass.
Process Intensification Techniques :
- In-line Analytics : FTIR and HPLC monitor intermediate purity in real time.
- Solvent Recycling : Distillation reclaims >90% of ACN, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aralkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzodioxin Moieties
The benzodioxin ring system is a common feature in compounds with diverse biological activities. Key comparisons include:
Key Observations :
- The acetamide linkage in the target compound replaces the carboxylic acid group in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , which may alter solubility and bioavailability. Acetamides generally exhibit improved membrane permeability compared to carboxylic acids.
Comparison with Triazole-Based Analogues
and describe compounds with a 1,2,4-triazole core instead of the spiroquinazoline:
Key Observations :
- The spiroquinazoline in the target compound introduces greater steric bulk and conformational restraint compared to the triazole derivatives. This could reduce off-target interactions but may also limit solubility.
- The pyridinyl group in both triazole and spiroquinazoline analogs suggests a shared pharmacophoric element, possibly targeting enzymes or receptors with aromatic binding pockets (e.g., kinases or cytochrome P450 isoforms).
Functional Implications of the Spirocyclic Quinazoline
Spirocyclic systems are known to:
- Enhance metabolic stability by shielding labile functional groups .
- Improve selectivity via geometric constraints that favor target complementarity.
- Increase lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
In contrast, triazole-based analogs (e.g., ) prioritize hydrogen-bonding capacity and synthetic accessibility. The spiro system’s complexity may necessitate more intricate synthetic routes, impacting scalability.
Research Findings and Hypotheses
While direct activity data for the target compound is unavailable, extrapolation from structural analogs supports the following hypotheses:
Anti-inflammatory Potential: The benzodioxin-acetamide framework (cf. ) may inhibit cyclooxygenase (COX) or modulate NF-κB signaling.
Hepatoprotective Activity : Analogous to 1,4-dioxane-containing flavones (), the spiroquinazoline could mitigate oxidative stress in hepatic tissues.
Kinase Inhibition : The quinazoline core is a hallmark of kinase inhibitors (e.g., EGFR inhibitors), suggesting possible anticancer applications.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the compound involves several steps starting from the precursor 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with sulfonyl chlorides leads to the formation of sulfonamide derivatives, which are further reacted with various acetamides to yield the target compound. The general procedure includes:
- Formation of Sulfonamide : Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
- Acetamide Coupling : The sulfonamide is then treated with 2-bromo-N-(un/substituted-phenyl)acetamides to form the final compound through nucleophilic substitution reactions.
Enzyme Inhibition
Research indicates that compounds derived from 2,3-dihydrobenzo[1,4]-dioxin exhibit significant enzyme inhibitory activity. Specifically, this compound has been tested against key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
- α-Glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM).
Inhibition assays showed that this compound could effectively inhibit these enzymes at varying concentrations, suggesting potential therapeutic applications in neurodegenerative disorders and diabetes management .
Antioxidant Activity
The compound has also demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is linked to various chronic diseases.
The mechanism through which this compound exerts its biological effects may involve:
- Binding Affinity : The structural components of the compound allow it to bind effectively to enzyme active sites.
- Molecular Interactions : It may form hydrogen bonds and hydrophobic interactions with amino acid residues within the enzyme's active site.
Study 1: Enzyme Inhibition in Diabetic Models
In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to untreated controls. The mechanism was attributed to the inhibition of α-glucosidase activity, which slows carbohydrate absorption in the intestine.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound led to increased cell viability and reduced apoptosis rates compared to untreated cells.
Data Table: Biological Activities Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
